Phenoldisulfonic acid

Soil Science Analytical Chemistry Nitrate Quantification

Standard nitrate methods (chromotropic acid, ISE, brucine) introduce systematic bias versus phenoldisulfonic acid (PDA). Maintain data continuity for long-term monitoring and regulatory reporting. - Detection limit: 10 ppb nitrate-N (ultrapure water) - Validated benchmark for chromotropic acid (r²=0.94) and ISE (±4 ppm) - Chloride interference requires Ag₂SO₄ removal per Standard Methods - Supplied as ~90% w/w solution in H₂SO₄ (density 1.821-1.828 g/mL)

Molecular Formula C6H6O7S2
Molecular Weight 254.2 g/mol
CAS No. 96-77-5
Cat. No. B033733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoldisulfonic acid
CAS96-77-5
Synonyms3-Benzenedisulfonicacid,4-hydroxy-1; 4-hydroxy-3-benzenedisulfonicacid; 4-Hydroxybenzenedisulfonicacid; Phenol-2,4-disulfonicacid; PHENOLDISULFONIC ACID; Phenol disulfonic acid solution; PHENOLDISULPHONIC ACID; 4-hydroxybenzene-1,3-disulphonic acid
Molecular FormulaC6H6O7S2
Molecular Weight254.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O
InChIInChI=1S/C6H6O7S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3,7H,(H,8,9,10)(H,11,12,13)
InChIKeyJXBUOZMYKQDZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoldisulfonic Acid: Analytical Reagent for Nitrate Determination


Phenoldisulfonic acid (CAS 96-77-5), also known as 4-hydroxy-1,3-benzenedisulfonic acid, is an aromatic sulfonic acid with the molecular formula C₆H₆O₇S₂ and a molecular weight of 254.23 g/mol [1]. It is primarily employed as a classical analytical reagent for the colorimetric determination of nitrate in water, soil, and biological samples, where it undergoes nitration to yield a chromogen with an absorption maximum at approximately 410 nm [2]. The compound is commercially supplied as a solution in concentrated sulfuric acid (typically ~90% w/w H₂SO₄), appearing as a slightly yellow to reddish-brown clear liquid with a density of 1.821–1.828 g/mL at 20°C, and is classified as a strong acid that reacts with water .

Workflow Classical nitrate colorimetric assay
Format Sulfuric acid solution; strong acid handling
Method Chloride removal step required

Phenoldisulfonic Acid vs. Alternative Nitrate Reagents


Phenoldisulfonic acid is not interchangeable with other nitrate-determination reagents without compromising analytical validity. Head-to-head studies demonstrate that chromotropic acid, brucine, ion-selective electrodes, and xylenol-based methods each exhibit distinct sensitivity profiles, interference susceptibilities, and linear ranges relative to the phenoldisulfonic acid benchmark [1]. Specifically, the phenoldisulfonic acid method is subject to chloride interference requiring quantitative removal, whereas brucine tolerates chloride up to 20 g/L but suffers from day-to-day color variability [2]. Chromotropic acid offers faster analysis and equivalent accuracy in certain soil matrices but with differing recovery slopes [3]. Substituting without validation risks systematic bias in nitrate quantification, particularly when comparing historical datasets or when regulatory compliance requires a specific standard method.

Chloride interference profile
PDA requires chloride removal; brucine tolerates chloride but shows color variability
Sensitivity trade-off
ISE is faster but less sensitive; PDA with preconcentration supports trace detection
Chromogen efficiency
Xylenol reagents provide higher molar absorptivity; PDA chromogen is less sensitive without preconcentration

Performance Comparison: Phenoldisulfonic Acid vs. Other Reagents


Correlation Accuracy: PDA vs. CTA in Soil Nitrate Analysis

In a direct head-to-head comparison, the chromotropic acid (CTA) method was evaluated against the phenoldisulfonic acid (PDA) method for nitrate determination in Ca(OH)₂ soil extracts across 62 samples. The two methods demonstrated close agreement with a slope of 0.92 and a correlation coefficient r² = 0.94, indicating that while results are highly correlated, CTA tends to yield slightly lower values on average, necessitating method-specific calibration when transitioning between reagents [1]. The CTA method was reported as faster and less cumbersome than PDA, but PDA remains the established reference method in many standard operating procedures [2].

Correlation (PDA vs CTA)
Head-to-head
slope = 0.92, r² = 0.94 (n=62 soil samples)
CTA results slightly lower; calibration correction needed
Soil nitrate in Ca(OH)₂ extracts
Soil Science Analytical Chemistry Nitrate Quantification

Chloride Interference: PDA vs. Brucine Method

A key differentiator between the phenoldisulfonic acid and brucine methods lies in their susceptibility to chloride interference. The phenoldisulfonic acid method requires quantitative removal of chloride ions (e.g., via precipitation with silver sulfate) to avoid negative bias, as chloride interferes with color development [1]. In contrast, the brucine method is not significantly influenced by variations in chloride concentration up to 0–20 grams per liter, making it operationally simpler for saline or brackish water samples without requiring pretreatment [2]. However, the brucine color system does not obey Beer's law consistently and requires running a fresh standard curve with each batch due to day-to-day color development variability, a limitation not inherent to the PDA method when properly executed [3].

Chloride Interference
Method context
PDA: chloride removal required Brucine: ≤20 g/L chloride tolerant
Brucine simpler for saline samples; PDA preferred where linearity is required
Brucine color not consistent with Beer's law
Water Quality Analysis Interference Studies Colorimetric Reagents

Detection Sensitivity: PDA vs. Ion-Selective Electrode

In a large-scale soil analysis study involving 513 soil samples, nitrate values determined by a nitrate ion-selective electrode (ISE) were compared directly with those obtained by the phenoldisulfonic acid (PDA) method. The maximum difference between the two methods was 7 ppm nitrate-N, with the majority of determinations differing by 4 ppm or less [1]. This indicates acceptable inter-method agreement for routine agricultural soil testing. In a separate cross-study comparison, the ion-selective electrode method demonstrated a detection limit of approximately 0.1 ppm nitrate nitrogen in water, while the PDA method achieved a detection limit of 10 ppb (0.01 ppm) nitrate nitrogen when a 100-mL water sample was evaporated to dryness prior to analysis [2]. Thus, while ISE offers operational speed and field portability, PDA provides approximately 10-fold greater detection sensitivity under optimized sample concentration conditions.

Detection Sensitivity
Reported
PDA: 10 ppb NO₃⁻-N (100-mL preconcentration) ISE: ~0.1 ppm NO₃⁻-N
PDA ~10× more sensitive with sample concentration
Trade-off: speed vs sensitivity
Electroanalytical Chemistry Potentiometry Soil Nitrate Analysis

Molar Absorptivity: PDA vs. Xylenol Methods

The analytical sensitivity of nitrate determination by phenol-2,4-disulfonic acid is constrained by the low molar absorptivity of the nitrophenolic chromogen formed. A comparative study of nitrate reagents reported that the chromogen 6-nitro-2,4-xylenol (from the 2,4-xylenol method) exhibits a molar absorptivity of 4,500 M⁻¹ cm⁻¹ at a wavelength maximum of 446 nm in aqueous alkali [1]. In contrast, the p-nitrophenolic chromogen produced in the 2,6-xylenol method possesses a higher molar absorptivity than the o-nitrophenolic type, enabling more sensitive direct determination without extraction or steam distillation [1]. The phenoldisulfonic acid method's o-nitrophenolic chromogen similarly suffers from low molar absorptivity, which, combined with the need for evaporation and the risk of charring by concentrated sulfuric acid, limits its utility for low-concentration nitrate samples without preconcentration [1].

Molar Absorptivity
Class-level
2,4-Xylenol chromogen: 4,500 M⁻¹ cm⁻¹ PDA chromogen: lower (value not specified)
Xylenol methods enable direct analysis without evaporation
PDA requires preconcentration for low-level samples
Spectrophotometry Nitrate Reagents Molar Absorptivity

Optimal Use Cases for Phenoldisulfonic Acid


Regulatory Nitrate Monitoring

Phenoldisulfonic acid is the method of choice when adherence to established standard methods (e.g., Standard Methods for the Examination of Water and Wastewater) is required for regulatory reporting. Its long history of use provides a benchmark against which alternative methods are validated [1]. The PDA method's quantitative correlation with chromotropic acid (r² = 0.94) [2] and ion-selective electrodes (agreement within ±4 ppm for most samples) [3] confirms its suitability as a reference method for inter-laboratory comparisons and long-term environmental monitoring programs where data continuity is paramount.

Trace-Level Nitrate Detection in Low-Chloride Samples

When sample volume is sufficient to permit evaporation (e.g., 100-mL water samples concentrated to dryness), the phenoldisulfonic acid method achieves a detection limit of 10 ppb nitrate-nitrogen—approximately 10-fold lower than the typical 0.1 ppm detection limit of ion-selective electrodes [1]. This makes PDA particularly valuable for ultrapure water analysis, pristine groundwater monitoring, and research applications requiring trace nitrate quantification, provided chloride interference is removed via silver sulfate precipitation [2].

Method Validation and Benchmarking

Phenoldisulfonic acid serves as the established reference method for validating newer or alternative nitrate quantification techniques. Multiple comparative studies have used PDA as the gold standard to assess the accuracy of chromotropic acid [1], ion-selective electrodes [2], and polarographic methods [3]. Procurement of high-purity phenoldisulfonic acid reagent is therefore essential for analytical laboratories engaged in method development, validation studies, and quality control programs that require a well-characterized comparator reagent with extensive peer-reviewed performance data.

Long-Term Soil Studies: Dataset Continuity

Long-term agricultural research plots and soil fertility monitoring programs often possess decades of nitrate data generated using the phenoldisulfonic acid method. To maintain dataset continuity and avoid introducing systematic bias from method-switching artifacts, continuing to use PDA reagent for ongoing sample analysis is scientifically prudent. The documented slope of 0.92 when comparing CTA to PDA [1] demonstrates that substituting reagents without applying correction factors would introduce quantifiable bias, potentially confounding interpretation of temporal trends.

Application
Selection Property
Validation Focus
Regulatory nitrate monitoring
Established standard method reagent
Inter-laboratory consistency and data continuity
Trace-level detection (low chloride)
High sensitivity via sample preconcentration
Chloride removal and detection limit verification
Method validation and benchmarking
Reference reagent with extensive peer data
Accuracy assessment of alternative methods
Long-term soil studies (dataset continuity)
Historical data compatibility
Bias avoidance from method substitution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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